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molecular formula C8H6 B144264 Phenylacetylene CAS No. 536-74-3

Phenylacetylene

Cat. No. B144264
M. Wt: 102.13 g/mol
InChI Key: UEXCJVNBTNXOEH-UHFFFAOYSA-N
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Patent
US05962744

Procedure details

To a 300 mL stainless steel autoclave equipped with two sapphire windows containing Rh(acac)(CO)2 (10.4 mg, 4×10-2 mmol) and phosphite ligand MCP-1 (8×10-2 mmol) was added phenylacetylene (204 mg, 2.0 mmol) and n-undecane (156 mg, 1.0 mmol) (the internal standard for GC analysis). The air was replaced by CO through pressurization (2-3 atm) and release for 2-3 times, and CO (7 atm) was introduced followed by H2 (14 atm). The reaction vessel was cooled to -60° C. and CO2 (78 atm) was introduced. The mixture was allowed to stir at 60° C. and 100 atm for 20 h. The autoclave was cooled to 0° C. and all the gasses were carefully released. The conversion of the reaction was estimated by 1H NMR analysis and the products ratio and yields were determined by GLC analysis using an authentic sample of each aldehyde. Products were also identified by 1H NMR analyses. Under these conditions, a considerable amount of styrene formed through hydrogenation of phenylacetylene remained unreacted (20%) at 80% conversion. A mixture of saturated and unsaturated aldehydes was formed in 60% yield, which consisted of 3-phenylpropanal (46%). 2-phenylpropanal (48%), 3-phenylpropenal (0.4%), and 2-phenylpropenal (5.6%).
[Compound]
Name
Rh(acac)(CO)2
Quantity
10.4 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
204 mg
Type
reactant
Reaction Step Two
Quantity
156 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
sapphire
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
stainless steel
Quantity
300 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
P([O-])([O-])[O-].[C:5]1([C:11]#[CH:12])[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.CCC[CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH3:23].C(=O)=O>>[CH2:12]=[CH:11][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.[C:18]1([C:17]#[CH:16])[CH:19]=[CH:20][CH:21]=[CH:22][CH:23]=1

Inputs

Step One
Name
Rh(acac)(CO)2
Quantity
10.4 mg
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P([O-])([O-])[O-]
Step Two
Name
Quantity
204 mg
Type
reactant
Smiles
C1(=CC=CC=C1)C#C
Name
Quantity
156 mg
Type
reactant
Smiles
CCCCCCCCCCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Four
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
sapphire
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
stainless steel
Quantity
300 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-60 °C
Stirring
Type
CUSTOM
Details
to stir at 60° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was introduced
TEMPERATURE
Type
TEMPERATURE
Details
The autoclave was cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
the products ratio and yields

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
C=CC1=CC=CC=C1
Name
Type
product
Smiles
C1(=CC=CC=C1)C#C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05962744

Procedure details

To a 300 mL stainless steel autoclave equipped with two sapphire windows containing Rh(acac)(CO)2 (10.4 mg, 4×10-2 mmol) and phosphite ligand MCP-1 (8×10-2 mmol) was added phenylacetylene (204 mg, 2.0 mmol) and n-undecane (156 mg, 1.0 mmol) (the internal standard for GC analysis). The air was replaced by CO through pressurization (2-3 atm) and release for 2-3 times, and CO (7 atm) was introduced followed by H2 (14 atm). The reaction vessel was cooled to -60° C. and CO2 (78 atm) was introduced. The mixture was allowed to stir at 60° C. and 100 atm for 20 h. The autoclave was cooled to 0° C. and all the gasses were carefully released. The conversion of the reaction was estimated by 1H NMR analysis and the products ratio and yields were determined by GLC analysis using an authentic sample of each aldehyde. Products were also identified by 1H NMR analyses. Under these conditions, a considerable amount of styrene formed through hydrogenation of phenylacetylene remained unreacted (20%) at 80% conversion. A mixture of saturated and unsaturated aldehydes was formed in 60% yield, which consisted of 3-phenylpropanal (46%). 2-phenylpropanal (48%), 3-phenylpropenal (0.4%), and 2-phenylpropenal (5.6%).
[Compound]
Name
Rh(acac)(CO)2
Quantity
10.4 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
204 mg
Type
reactant
Reaction Step Two
Quantity
156 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
sapphire
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
stainless steel
Quantity
300 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
P([O-])([O-])[O-].[C:5]1([C:11]#[CH:12])[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.CCC[CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH3:23].C(=O)=O>>[CH2:12]=[CH:11][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.[C:18]1([C:17]#[CH:16])[CH:19]=[CH:20][CH:21]=[CH:22][CH:23]=1

Inputs

Step One
Name
Rh(acac)(CO)2
Quantity
10.4 mg
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P([O-])([O-])[O-]
Step Two
Name
Quantity
204 mg
Type
reactant
Smiles
C1(=CC=CC=C1)C#C
Name
Quantity
156 mg
Type
reactant
Smiles
CCCCCCCCCCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Four
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
sapphire
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
stainless steel
Quantity
300 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-60 °C
Stirring
Type
CUSTOM
Details
to stir at 60° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was introduced
TEMPERATURE
Type
TEMPERATURE
Details
The autoclave was cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
the products ratio and yields

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
C=CC1=CC=CC=C1
Name
Type
product
Smiles
C1(=CC=CC=C1)C#C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05962744

Procedure details

To a 300 mL stainless steel autoclave equipped with two sapphire windows containing Rh(acac)(CO)2 (10.4 mg, 4×10-2 mmol) and phosphite ligand MCP-1 (8×10-2 mmol) was added phenylacetylene (204 mg, 2.0 mmol) and n-undecane (156 mg, 1.0 mmol) (the internal standard for GC analysis). The air was replaced by CO through pressurization (2-3 atm) and release for 2-3 times, and CO (7 atm) was introduced followed by H2 (14 atm). The reaction vessel was cooled to -60° C. and CO2 (78 atm) was introduced. The mixture was allowed to stir at 60° C. and 100 atm for 20 h. The autoclave was cooled to 0° C. and all the gasses were carefully released. The conversion of the reaction was estimated by 1H NMR analysis and the products ratio and yields were determined by GLC analysis using an authentic sample of each aldehyde. Products were also identified by 1H NMR analyses. Under these conditions, a considerable amount of styrene formed through hydrogenation of phenylacetylene remained unreacted (20%) at 80% conversion. A mixture of saturated and unsaturated aldehydes was formed in 60% yield, which consisted of 3-phenylpropanal (46%). 2-phenylpropanal (48%), 3-phenylpropenal (0.4%), and 2-phenylpropenal (5.6%).
[Compound]
Name
Rh(acac)(CO)2
Quantity
10.4 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
204 mg
Type
reactant
Reaction Step Two
Quantity
156 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
sapphire
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
stainless steel
Quantity
300 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
P([O-])([O-])[O-].[C:5]1([C:11]#[CH:12])[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.CCC[CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH3:23].C(=O)=O>>[CH2:12]=[CH:11][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.[C:18]1([C:17]#[CH:16])[CH:19]=[CH:20][CH:21]=[CH:22][CH:23]=1

Inputs

Step One
Name
Rh(acac)(CO)2
Quantity
10.4 mg
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P([O-])([O-])[O-]
Step Two
Name
Quantity
204 mg
Type
reactant
Smiles
C1(=CC=CC=C1)C#C
Name
Quantity
156 mg
Type
reactant
Smiles
CCCCCCCCCCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Four
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
sapphire
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
stainless steel
Quantity
300 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-60 °C
Stirring
Type
CUSTOM
Details
to stir at 60° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was introduced
TEMPERATURE
Type
TEMPERATURE
Details
The autoclave was cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
the products ratio and yields

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
C=CC1=CC=CC=C1
Name
Type
product
Smiles
C1(=CC=CC=C1)C#C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05962744

Procedure details

To a 300 mL stainless steel autoclave equipped with two sapphire windows containing Rh(acac)(CO)2 (10.4 mg, 4×10-2 mmol) and phosphite ligand MCP-1 (8×10-2 mmol) was added phenylacetylene (204 mg, 2.0 mmol) and n-undecane (156 mg, 1.0 mmol) (the internal standard for GC analysis). The air was replaced by CO through pressurization (2-3 atm) and release for 2-3 times, and CO (7 atm) was introduced followed by H2 (14 atm). The reaction vessel was cooled to -60° C. and CO2 (78 atm) was introduced. The mixture was allowed to stir at 60° C. and 100 atm for 20 h. The autoclave was cooled to 0° C. and all the gasses were carefully released. The conversion of the reaction was estimated by 1H NMR analysis and the products ratio and yields were determined by GLC analysis using an authentic sample of each aldehyde. Products were also identified by 1H NMR analyses. Under these conditions, a considerable amount of styrene formed through hydrogenation of phenylacetylene remained unreacted (20%) at 80% conversion. A mixture of saturated and unsaturated aldehydes was formed in 60% yield, which consisted of 3-phenylpropanal (46%). 2-phenylpropanal (48%), 3-phenylpropenal (0.4%), and 2-phenylpropenal (5.6%).
[Compound]
Name
Rh(acac)(CO)2
Quantity
10.4 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
204 mg
Type
reactant
Reaction Step Two
Quantity
156 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
sapphire
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
stainless steel
Quantity
300 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
P([O-])([O-])[O-].[C:5]1([C:11]#[CH:12])[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.CCC[CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH3:23].C(=O)=O>>[CH2:12]=[CH:11][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.[C:18]1([C:17]#[CH:16])[CH:19]=[CH:20][CH:21]=[CH:22][CH:23]=1

Inputs

Step One
Name
Rh(acac)(CO)2
Quantity
10.4 mg
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P([O-])([O-])[O-]
Step Two
Name
Quantity
204 mg
Type
reactant
Smiles
C1(=CC=CC=C1)C#C
Name
Quantity
156 mg
Type
reactant
Smiles
CCCCCCCCCCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Four
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
sapphire
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
stainless steel
Quantity
300 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-60 °C
Stirring
Type
CUSTOM
Details
to stir at 60° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was introduced
TEMPERATURE
Type
TEMPERATURE
Details
The autoclave was cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
the products ratio and yields

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
C=CC1=CC=CC=C1
Name
Type
product
Smiles
C1(=CC=CC=C1)C#C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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